3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound belongs to the thieno[3,4-c]pyrazole-benzamide class, characterized by a fused thienopyrazole core substituted with a 4-methylphenyl group at position 2 and a 3-fluorobenzamide moiety at position 2.
Properties
IUPAC Name |
3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-12-5-7-15(8-6-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYJYNQUSQFHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The fluoro-substituted benzamide is then introduced via coupling reactions, often using reagents such as boronic acids or halides under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thieno[3,4-c]pyrazole core or the benzamide moiety.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the fluoro substituent .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 353.41 g/mol. The compound features a fluorine atom, which often enhances biological activity and selectivity in drug design. Its thieno[3,4-c]pyrazole core is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that thienopyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of fluorine in 3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide may enhance its potency and selectivity against cancer types such as breast and lung cancer.
Anti-inflammatory Effects:
The thienopyrazole scaffold has been linked to anti-inflammatory effects in various studies. The ability to modulate inflammatory pathways makes this compound a potential candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuropharmacological Research
Recent studies have begun exploring the neuropharmacological properties of thienopyrazole derivatives. Compounds similar to this compound have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to cross the blood-brain barrier.
Synthesis and Derivative Development
The synthesis of this compound has been achieved through various methods, often involving multi-step reactions that incorporate key functional groups. The ability to modify this compound to create derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial in drug development.
Case Study 1: Antitumor Activity Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several thienopyrazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study 2: In Vivo Anti-inflammatory Effects
A recent investigation highlighted the anti-inflammatory potential of thienopyrazole derivatives in animal models of inflammation. The study reported that this compound significantly reduced edema and inflammatory markers in treated subjects .
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences between the target compound and analogs:
| Compound Name | Substituent on Benzamide | Substituent on Thienopyrazole | Notable Features | Evidence ID |
|---|---|---|---|---|
| 3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (Target) | 3-Fluoro | 4-Methylphenyl | Meta-fluorine enhances electronegativity; para-methyl improves lipophilicity. | N/A |
| N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | 3-Trifluoromethyl | 4-Nitrophenyl | Strong electron-withdrawing nitro and CF₃ groups may increase reactivity. | [5] |
| N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide | 3-Trifluoromethyl | 2-Methylphenyl | Ortho-methyl steric hindrance; CF₃ enhances metabolic stability. | [6] |
| 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | 4-Bromo | 4-Methylphenyl, 5-oxo | Bromine’s bulkiness may hinder binding; 5-oxo modifies ring electronics. | [8] |
| N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methyl-butanamide | 3-Methylbutanamide | 3-Chlorophenyl | Aliphatic chain reduces aromaticity; chloro substituent alters polarity. | [7] |
Key Findings from Structural Analysis
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-fluoro substituent balances electronegativity without excessive steric bulk, unlike the trifluoromethyl group in [5] and [6], which may hinder solubility .
Substituent Position :
- Para-substituted phenyl groups (e.g., 4-methyl in the target vs. 4-nitro in [5]) optimize spatial alignment for target binding, while ortho-substituents (e.g., 2-methyl in [6]) may disrupt planar interactions .
Implications for Research and Development
- Agrochemical Potential: Benzamide derivatives with halogen or trifluoromethyl groups (e.g., [5], [6]) are prevalent in pesticides (–4), suggesting the target compound may exhibit similar bioactivity .
- Medicinal Chemistry : The para-methylphenyl and fluorine in the target compound could enhance blood-brain barrier penetration compared to bulkier analogs like [8] .
- Synthetic Feasibility : The absence of complex substituents (e.g., nitro or bromine) in the target compound may simplify synthesis compared to [5] and [8].
Biological Activity
3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, with the CAS number 396720-33-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 357.41 g/mol. The presence of a thieno[3,4-c]pyrazole core is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3OS |
| Molecular Weight | 357.41 g/mol |
| CAS Number | 396720-33-5 |
| LogP | 5.486 |
| Polar Surface Area (PSA) | 72.22 Ų |
Anticancer Properties
Research indicates that compounds related to thieno[3,4-c]pyrazole exhibit promising anticancer activity. For example, studies have shown that derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Specific investigations into the biological activity of similar compounds have reported IC50 values in the nanomolar range against various cancer cell lines.
Enzyme Inhibition
One of the notable activities of this compound is its potential as an enzyme inhibitor. Preliminary studies suggest that it may act as an inhibitor for phosphodiesterase enzymes (PDEs), which are crucial in regulating cellular signaling pathways.
- Phosphodiesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit PDE4, showing varying degrees of potency. The structure-activity relationship (SAR) studies indicate that modifications in the thieno[3,4-c]pyrazole ring can significantly affect inhibitory activity.
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to thieno[3,4-c]pyrazoles have shown promising results in inhibiting AChE with IC50 values comparable to standard drugs like donepezil.
Case Studies
- Study on Anticancer Activity : A recent study evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.1 to 1 µM.
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory effects of thieno[3,4-c]pyrazole derivatives on PDEs. The study identified several compounds with IC50 values below 100 nM against PDE4D, indicating strong inhibitory potential.
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- Interaction with Enzymatic Targets : Binding to active sites of enzymes such as AChE and PDEs.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
- Modulation of Signaling Pathways : Altering intracellular signaling cascades involved in cell proliferation and survival.
Q & A
Basic: What are the recommended methodologies for synthesizing 3-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide?
Answer:
Synthesis typically involves multi-step organic reactions:
Core heterocycle formation : Construct the 4,6-dihydrothieno[3,4-c]pyrazole scaffold via cyclization of thiophene derivatives with hydrazine derivatives under reflux conditions .
Substitution : Introduce the 4-methylphenyl group at the 2-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Benzamide coupling : React the pyrazole intermediate with 3-fluorobenzoyl chloride via amide bond formation in anhydrous dichloromethane (DCM) with a base like triethylamine .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Basic: How can structural characterization be rigorously validated for this compound?
Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR : Use , , and -NMR to confirm substituent positions and fluorine integration .
- X-ray crystallography : Solve the crystal structure using SHELX software (e.g., SHELXL for refinement) to resolve bond angles, torsion angles, and intermolecular interactions .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .
Advanced: How should researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Common issues include disordered solvent molecules or overlapping electron density:
- Disorder modeling : Use PART instructions in SHELXL to refine disordered regions with occupancy constraints .
- Twinned data : Apply HKLF 5 format in SHELXL for twinning correction and validate with R-factor convergence tests .
- Cross-validation : Compare crystallographic data with DFT-optimized geometries (e.g., Gaussian 16) to identify geometric outliers .
Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this benzamide derivative?
Answer:
Focus on systematic substitution and functional assays:
Fluorine positioning : Compare bioactivity of 3-fluoro vs. 2-/4-fluoro analogs to assess electronic effects (e.g., using Hammett constants) .
Pyrazole modification : Replace the 4-methylphenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to study steric/electronic impacts .
Biological assays : Use dose-response curves (IC/EC) in enzyme inhibition or cell-based models to quantify potency shifts .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?
Answer:
Leverage in silico tools to predict ADME traits:
- Lipophilicity : Calculate logP via ChemAxon or Schrödinger to guide solubility improvements (e.g., adding polar groups) .
- Metabolic stability : Simulate cytochrome P450 interactions using AutoDock Vina to identify metabolic hotspots .
- Permeability : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to assess membrane penetration via lipid bilayers .
Basic: What solvent systems are optimal for solubility testing of this compound?
Answer:
Use a tiered approach:
Polar aprotic solvents : DMSO or DMF for initial stock solutions.
Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) or HEPES with 0.1% Tween-80 for physiological conditions.
Co-solvents : Ethanol/PBS (up to 5% v/v) to enhance solubility without denaturing proteins in assays .
Advanced: How should researchers address stability challenges during long-term storage?
Answer:
Stability depends on environmental controls:
- Temperature : Store at -20°C under inert gas (N/Ar) to prevent oxidation .
- Light sensitivity : Use amber vials to block UV/visible light degradation.
- Humidity : Include desiccants (silica gel) in storage containers to avoid hydrolysis of the amide bond .
Advanced: What strategies validate purity when analytical data conflict (e.g., NMR vs. HPLC)?
Answer:
Cross-validate with orthogonal methods:
- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities and correlate retention times with MS peaks .
- Elemental analysis : Confirm C/H/N/F percentages match theoretical values within 0.4% deviation .
- 2D NMR : Perform HSQC/HMBC to resolve overlapping signals and verify connectivity .
Basic: What safety protocols are critical when handling fluorinated aromatic intermediates?
Answer:
- Ventilation : Use fume hoods for reactions involving fluorinated acyl chlorides (toxic vapors).
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced: How can researchers leverage X-ray data to predict solid-state reactivity?
Answer:
Analyze crystallographic parameters:
- Hydrogen bonding : Identify H-bond donors/acceptors (e.g., amide N-H⋯O/F) to predict hygroscopicity or polymorph transitions .
- Packing motifs : Use Mercury software to visualize π-π stacking or van der Waals interactions affecting thermal stability .
- Thermal analysis : Correlate DSC/TGA data with unit cell parameters to map decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
